molecular formula C12H9ClN2O2S B14775131 5-((3-Chlorophenyl)thio)-2-nitroaniline

5-((3-Chlorophenyl)thio)-2-nitroaniline

Cat. No.: B14775131
M. Wt: 280.73 g/mol
InChI Key: RHASIOSLMGTZAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((3-Chlorophenyl)thio)-2-nitroaniline (CAS 708257-52-7) is a nitroaromatic compound of high interest in chemical research and development. With the molecular formula C12H9ClN2O2S and a molecular weight of 280.73, this aniline derivative serves as a versatile synthetic intermediate . Its structure, featuring an electron-withdrawing nitro group and a sulfide bridge linked to a chlorophenyl ring, makes it a valuable precursor in the synthesis of more complex heterocyclic systems and functional materials . A key documented application of this compound and its analogues is in method development for organic synthesis. It is prepared via a nucleophilic aromatic substitution reaction, where a chlorothiophenol displaces a halogen on a nitroaniline precursor, a process that can be optimized using hydrogen in the presence of a base and a phase-transfer catalyst in an aprotic solvent . Researchers utilize this compound to explore new routes in the synthesis of compounds with potential biological activity or specialized chemical properties. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H9ClN2O2S

Molecular Weight

280.73 g/mol

IUPAC Name

5-(3-chlorophenyl)sulfanyl-2-nitroaniline

InChI

InChI=1S/C12H9ClN2O2S/c13-8-2-1-3-9(6-8)18-10-4-5-12(15(16)17)11(14)7-10/h1-7H,14H2

InChI Key

RHASIOSLMGTZAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)SC2=CC(=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Piperazinyl Derivatives: Compounds like 5-(4-methylpiperazin-1-yl)-2-nitroaniline exhibit basicity due to the piperazine nitrogen, which may improve water solubility and bioavailability . Thiophene Derivatives: The methylthiophene-carbonitrile group in 2-(2-nitroaniline)-5-methyl-thiophene-3-carbonitrile enables π-π stacking interactions, making it suitable for electrochemical sensing applications .

Synthesis Pathways: Nucleophilic Substitution: Most analogs are synthesized via substitution reactions at the 5-position of 2-nitroaniline. For example, 5-(3-hydroxyphenoxy)-2-nitroaniline is prepared by reacting 5-chloro-2-nitroaniline with resorcinol under basic conditions . Cyclization and Reduction: Derivatives like 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols involve multistep reactions, including cyclization of reduced 2-nitroaniline intermediates .

Biological and Functional Activities: Anticancer Potential: Piperazinyl-substituted derivatives (e.g., 5-[4-(2-(N,N-dimethylaminoethyl))-1-piperazinyl]-2-nitroaniline) show promise as anticancer agents, likely due to their ability to intercalate DNA or inhibit enzymes like SIRT6 . Sensing Applications: The thiophene-carbonitrile analog demonstrates high sensitivity (LOD = 6.3 nM) for 2-nitroaniline detection, attributed to its conductive Ce-doped SnO₂/Nafion composite .

Physicochemical Properties: Melting Points: Piperazinyl derivatives generally exhibit higher melting points (>150°C) compared to thioether or phenoxy analogs, likely due to stronger intermolecular hydrogen bonding . Ionization Efficiency: Substituents influence ionization behavior; for example, 2-nitroaniline derivatives exhibit pH-dependent ionization in electrospray mass spectrometry due to inductive and steric effects .

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